5-(トリフルオロメチル)ピリミジン-2-アミン

概要

説明

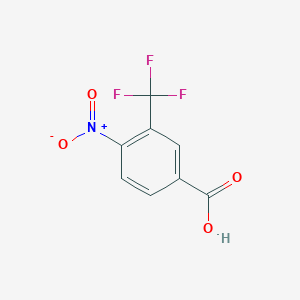

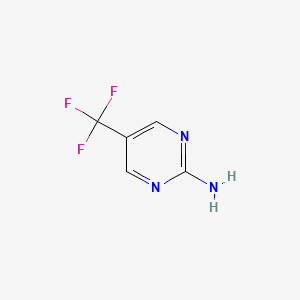

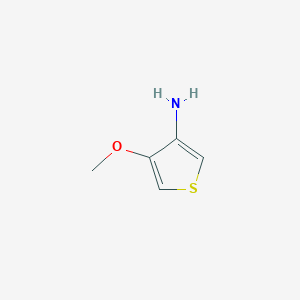

5-(Trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3 . It is used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyrimidin-2-amine involves a Pd-catalyzed coupling reaction . The compound is also involved in the synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyrimidin-2-amine is characterized by the presence of a pyrimidine ring with a trifluoromethyl group attached to it . The InChI code for this compound is 1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)pyrimidin-2-amine is a solid at room temperature . It has a molecular weight of 163.1 g/mol . The compound should be stored in a dark place, under an inert atmosphere .科学的研究の応用

ここでは、「5-(トリフルオロメチル)ピリミジン-2-アミン」の科学研究における応用について、特にユニークな応用に焦点を当てて包括的に分析します。

プロテインキナーゼ阻害

この化合物は、癌治療戦略において重要なプロテインキナーゼ阻害剤の設計に使用されてきました。 この化合物の修飾は、VX680やENMD-2076などの他のキナーゼ阻害剤に基づいて行われ、有効性が向上しています .

新規化合物の合成

「5-(トリフルオロメチル)ピリミジン-2-アミン」は、潜在的な薬理活性を持つ新規化合物の合成における前駆体として役立ちます。 これは、ユニークな特性を持つ新しい分子につながる複雑な合成経路に関与しています .

キレート剤

この化合物は、配位化学におけるキレートユニットとして導入されており、特定の磁気、電子、または触媒特性を持つ新素材の開発につながる可能性があります .

抗腫瘍活性

研究者は、より効果的な抗腫瘍薬を求めて、この化合物の誘導体を設計および合成してきました。 これらの誘導体は、さまざまなヒト腫瘍細胞株に対して抗増殖活性を示しています .

トリフルオロメチル基の導入

製薬プロセスにおいて、「5-(トリフルオロメチル)ピリミジン-2-アミン」は、薬物分子にトリフルオロメチル基を導入するために使用されます。これは、薬物動態学的および薬力学的プロファイルを大幅に変更する可能性があります .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Relevant Papers Several papers have been published on 5-(Trifluoromethyl)pyrimidin-2-amine and related compounds. These include studies on the synthesis and fungicidal activity of pyrimidinamine derivatives , the design and synthesis of pyrimidin-4-amine derivatives , and the synthesis and anticancer activity of new 5-Trifluoromethyl-2-thioxo-thiazolo .

作用機序

Target of Action

The primary target of 5-(Trifluoromethyl)pyrimidin-2-amine is the mitochondrial complex I . This compound acts as an inhibitor of this complex, which plays a crucial role in the electron transport chain, a key biochemical pathway in cellular respiration .

Mode of Action

5-(Trifluoromethyl)pyrimidin-2-amine interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Biochemical Pathways

The main biochemical pathway affected by 5-(Trifluoromethyl)pyrimidin-2-amine is the electron transport chain . By inhibiting mitochondrial complex I, this compound disrupts the normal flow of electrons through this chain, leading to a decrease in the production of ATP . This can have downstream effects on a variety of cellular processes that rely on ATP for energy.

Result of Action

The primary result of the action of 5-(Trifluoromethyl)pyrimidin-2-amine is the inhibition of mitochondrial complex I, leading to a decrease in ATP production . This can have a variety of effects at the molecular and cellular levels, depending on the specific cell type and the metabolic processes that are occurring. In the context of its use as a fungicide, this disruption of ATP production can lead to the death of the fungal cells .

生化学分析

Biochemical Properties

5-(Trifluoromethyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and methylation reactions . The nature of these interactions often involves the binding of 5-(Trifluoromethyl)pyrimidin-2-amine to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can form complexes with proteins, potentially altering their conformation and function .

Cellular Effects

The effects of 5-(Trifluoromethyl)pyrimidin-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By inhibiting specific kinases, 5-(Trifluoromethyl)pyrimidin-2-amine can modulate gene expression and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . These changes can lead to altered cell proliferation and survival rates.

Molecular Mechanism

At the molecular level, 5-(Trifluoromethyl)pyrimidin-2-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway. Additionally, 5-(Trifluoromethyl)pyrimidin-2-amine can interact with DNA molecules, potentially affecting gene expression by altering transcription factor binding or chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethyl)pyrimidin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-(Trifluoromethyl)pyrimidin-2-amine remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

5-(Trifluoromethyl)pyrimidin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 5-(Trifluoromethyl)pyrimidin-2-amine can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic pathways.

特性

IUPAC Name |

5-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVCECMELPNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570846 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69034-08-8 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the compound containing 5-(Trifluoromethyl)pyrimidin-2-amine interact with the orexin-1 receptor and what are the downstream effects of this interaction?

A: The research paper focuses on compound 56, N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine, which acts as a selective antagonist of the orexin-1 receptor (OX1R). While the exact binding mechanism is not detailed in this study, antagonism of OX1R by compound 56 effectively blocks the binding of orexin peptides, specifically orexin-A. [] This blockade subsequently inhibits the downstream signaling cascade usually initiated by orexin-A binding to OX1R. [] This inhibition of the orexin system, specifically via OX1R, has been linked to a reduction in stress-induced hyperarousal and panic-like behaviors in animal models without inducing hypnotic effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)